molecular formula C16H30N2O B6106926 [1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol

[1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol

Cat. No.: B6106926
M. Wt: 266.42 g/mol
InChI Key: ZTRLLXJBCRGKSS-LZWSPWQCSA-N
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Description

[1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound characterized by its unique structure, which includes two piperidine rings and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol typically involves multiple steps, starting with the preparation of the piperidine rings One common method is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the piperidine rings, potentially converting them into more saturated forms.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce more saturated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may serve as a ligand in receptor studies, helping to elucidate the binding mechanisms of various biological targets. Its structural features make it a candidate for studying interactions with proteins and enzymes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on neurological pathways, given its piperidine structure, which is common in many pharmacologically active compounds.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may lend themselves to applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol apart is its dual piperidine rings and the presence of the (E)-2-methylbut-2-enyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-3-14(2)11-17-8-4-5-16(12-17)18-9-6-15(13-19)7-10-18/h3,15-16,19H,4-13H2,1-2H3/b14-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRLLXJBCRGKSS-LZWSPWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCCC(C1)N2CCC(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCCC(C1)N2CCC(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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